molecular formula C14H22ClNO2 B1388254 Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride CAS No. 210291-83-1

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Cat. No.: B1388254
CAS No.: 210291-83-1
M. Wt: 271.78 g/mol
InChI Key: LZIWSMCZOQHSMJ-UHFFFAOYSA-N
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Description

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, also known as N-(3,4-dimethoxybenzyl)cyclopentanamine hydrochloride, is a chemical compound with the molecular formula C14H22ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=C(OC)C=CC(CC2CCNCC2)=C1.Cl . The molecular weight of the compound is 271.78 .


Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight of the compound is 271.78 .

Safety and Hazards

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statement H301 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can lead to changes in biochemical pathways and cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of proteins involved in signaling cascades, leading to altered cellular responses. Additionally, this compound can impact the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. The presence of this compound can alter the balance of metabolic pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its overall bioavailability within the organism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical effects .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIWSMCZOQHSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662956
Record name N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210291-83-1
Record name N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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